molecular formula C13H11Cl2F4N3O B1682234 Tetraconazole CAS No. 112281-77-3

Tetraconazole

Cat. No.: B1682234
CAS No.: 112281-77-3
M. Wt: 372.14 g/mol
InChI Key: LQDARGUHUSPFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraconazole is a broad-spectrum fungicide belonging to the triazole class of demethylase inhibitor (DMI) fungicides. It is widely used in agriculture to protect crops such as fruits, vegetables, cereals, soybeans, sugar beets, peanuts, and pecans from fungal infections. This compound works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting the growth and reproduction of fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraconazole involves the fluorination of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol. One method described in the literature involves the use of tetrafluoroethylene in anhydrous dimethylformamide in the presence of sodium iodide . Another method involves the use of 2,4-dichlorophenylacetic acid as a starting material, followed by a series of reactions including reflux with methanol and concentrated sulfuric acid, and subsequent reactions with ethyl acrylate, paraformaldehyde, potassium carbonate, and dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tetraconazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the triazole ring or the phenyl ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted triazole or phenyl derivatives.

Scientific Research Applications

Agricultural Applications

Tetraconazole is primarily utilized in agriculture to protect crops from fungal diseases. Its application has been extensively studied, particularly in wheat production.

  • Fungicidal Activity : Research indicates that the enantiomers of this compound exhibit different levels of fungicidal activity. The (R)-(+)-tetraconazole is significantly more effective against pathogens like Rhizoctonia cerealis and Fusarium graminearum compared to its (S)-(-) counterpart, with efficacy ratios ranging from 1.49 to 1.98 times greater . This stereoselective behavior necessitates careful consideration in pesticide application strategies.
  • Field Studies : Field trials have demonstrated that multiple applications of this compound can effectively reduce fungal infections in crops such as grapes and wheat. For instance, studies in grapevines showed that applying 40 g ai/ha significantly controlled fungal diseases without adversely affecting the grape quality .

Effects on Soil Microbial Communities

The impact of this compound on soil health is a critical area of research, given its potential risks to non-target organisms.

  • Microbial Biomass and Activity : A study focused on the effects of this compound at various application rates found that it significantly decreased soil microbial biomass and activity. The microbial properties assessed included microbial biomass carbon, basal respiration, and substrate-induced respiration. These parameters serve as bioindicators of soil health . The results indicated that while microbial activity was inhibited initially, some recovery occurred at lower application rates over time.
  • Community Structure Changes : The application of this compound altered the structure of soil microbial communities. Specifically, there was a noted decrease in the ratio of gram-negative to gram-positive bacteria and an increase in the fungi-to-bacteria ratio following treatment . Such shifts can have long-term implications for soil fertility and ecosystem balance.

Environmental Impact Assessments

Given the widespread use of this compound, understanding its environmental fate is essential for risk assessments.

  • Degradation Studies : Research has shown that this compound has a degradation half-life ranging from 69 to 87 days in soil, depending on the concentration applied . This persistence raises concerns about potential accumulation and long-term effects on soil health and water systems.
  • Residue Levels : The European Food Safety Authority has reviewed maximum residue levels for this compound, highlighting its importance in ensuring food safety and environmental protection . Monitoring these levels helps mitigate risks associated with pesticide residues in food products.

Case Studies

Several case studies illustrate the practical applications and effects of this compound:

Study Focus Findings
Wine Processing StudyEfficacy in GrapesMultiple applications effectively controlled fungal diseases without affecting grape quality .
Soil Microbial StudyImpact on MicroorganismsDecreased microbial biomass and altered community structure observed after this compound application .
Enantioselectivity StudyFungicidal Activity(R)-(+)-tetraconazole demonstrated significantly higher efficacy against key pathogens compared to (S)-(-)-tetraconazole .

Comparison with Similar Compounds

Tetraconazole is part of the triazole class of fungicides, which includes other compounds such as:

Compared to these similar compounds, this compound is unique in its specific molecular structure, which includes a tetrafluoroethyl ether group. This structural feature contributes to its broad-spectrum activity and effectiveness against a wide range of fungal pathogens . Additionally, this compound has been shown to have a relatively low resistance potential, making it a valuable tool in integrated pest management strategies .

Biological Activity

Tetraconazole is a widely utilized triazole fungicide, primarily effective against various fungal pathogens in agricultural practices. Its biological activity extends beyond its fungicidal properties, affecting soil microbial communities and potentially impacting non-target organisms. This article delves into the biological activity of this compound, highlighting its effects on microbial health, environmental persistence, and toxicological implications.

This compound acts by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism disrupts cell membrane integrity, leading to cell death in susceptible fungi. Its chemical structure allows for high efficacy against a broad spectrum of fungal pathogens, making it a preferred choice in agriculture.

Effects on Soil Microbial Communities

Recent studies have shown that this compound application significantly impacts soil microbial communities. A study evaluated the effects of this compound at varying concentrations (0.33 mg/kg, 1.00 mg/kg, and 3.33 mg/kg) on soil microorganisms. Key findings include:

  • Microbial Biomass and Activity : this compound application resulted in decreased microbial biomass and activity. Specifically, basal respiration and substrate-induced respiration were inhibited at higher concentrations but showed signs of recovery at recommended field rates .
  • Community Structure Changes : The application of this compound altered the structure of the microbial community, evidenced by shifts in the ratios of gram-negative to gram-positive bacteria and an increase in the fungi-to-bacteria ratio .
  • Persistence in Soil : The degradation half-lives of this compound varied between 69 to 87 days depending on concentration, indicating its persistence in soil environments .

Environmental Fate and Persistence

This compound is characterized by its stability in various environmental conditions:

  • Soil Metabolism : Studies indicate that this compound is resistant to aerobic soil metabolism, with half-lives exceeding one year under laboratory conditions .
  • Aquatic Persistence : In aquatic environments, this compound also displays significant persistence, with half-lives ranging from 320 to 382 days depending on organic content .
  • Photodegradation : The compound is subject to photodegradation in water, with identified photodegradates contributing to its environmental fate .

Toxicological Studies

Toxicological assessments have revealed potential risks associated with this compound exposure:

  • Developmental Toxicity : In developmental toxicity studies conducted on rats, maternal toxicity was observed at doses that also induced developmental effects .
  • Chronic Toxicity : Long-term studies indicated increased liver weights and hepatocyte enlargement at higher doses (640 ppm and above) in rats, with significant histopathological changes noted .
  • NOEL Determination : The No Observed Effect Level (NOEL) for chronic exposure has been established at 10 ppm for various animal models .

Case Studies

Several case studies have highlighted the implications of this compound use:

  • Greenhouse Crop Study : A dissipation study conducted on greenhouse cucumbers demonstrated that this compound residues persisted despite following recommended application procedures. This raised concerns about potential accumulation in food products .
  • Clinical Efficacy Trials : While not directly related to environmental biology, clinical trials involving terconazole (a related compound) demonstrated effective treatment for vulvovaginal candidiasis, illustrating the broader antifungal applications of triazole compounds .

Summary Table of Key Findings

AspectFindings
MechanismInhibits ergosterol biosynthesis
Microbial ImpactDecreased biomass and altered community structure
Soil PersistenceHalf-life > 1 year
Aquatic PersistenceHalf-life 320-382 days
Developmental ToxicityMaternal toxicity observed
Chronic Toxicity NOEL10 ppm

Q & A

Basic Research Question: What is the mode of action of tetraconazole against phytopathogenic fungi?

Answer:
this compound, a triazole fungicide, inhibits sterol biosynthesis (specifically C14-demethylase) in fungi, disrupting cell membrane integrity. This systemic activity allows it to prevent infection and suppress disease progression in plants. Researchers should verify efficacy via in vitro enzyme inhibition assays and in planta disease suppression trials, focusing on key pathogens like Cercospora spp. (soybeans) or Erysiphe necator (grapes) .

Basic Research Question: What analytical methods are recommended for quantifying this compound residues in plant matrices?

Answer:
Gas chromatography-tandem mass spectrometry (GC-MS/MS) and ultra-high performance liquid chromatography (UHPLC) with ethyl acetate extraction are validated for residue analysis in crops like strawberries and grapes. Detection limits typically range from 0.01–0.05 mg/kg, aligning with EU MRL standards. Ensure method validation includes recovery rates (70–120%) and matrix-matched calibration to address co-eluting interferences .

Advanced Research Question: How do adsorption kinetics of this compound on cellulose-based adsorbents inform remediation strategies?

Answer:
Adsorption studies using derivatives like Cell-F (furan-modified cellulose) and Cell-P (pyridine-modified cellulose) show this compound removal efficiencies of 95–98.5% in aqueous solutions. Kinetic data fit the pseudo-second-order model (R² > 0.99), indicating chemisorption dominates. Thermodynamic parameters (ΔG = −4.7 to −5.5 kJ/mol) confirm spontaneity. Researchers should optimize pH (5–7), adsorbent dose (0.5–1.5 g/L), and contact time (60–120 mins) for scalable applications .

Advanced Research Question: How can discrepancies between modeled and monitored this compound concentrations in aquatic systems be reconciled?

Answer:
The Pesticide in Water Calculator (PWC) predicts environmental concentrations (EECs) 10–100× higher than field data (e.g., 0.1 μg/L detections vs. 1–10 μg/L models). This gap arises from non-targeted sampling timing/spatial coverage. To resolve contradictions, combine probabilistic modeling with targeted monitoring near application sites and assess degradation pathways (e.g., hydrolysis t½ = 30–60 days at pH 7) .

Advanced Research Question: What methodologies support read-across predictions for this compound’s subchronic toxicity?

Answer:
New Approach Methodologies (NAMs) using OECD TG 408 guidelines enable read-across by comparing this compound’s toxicity profile with structurally similar triazoles (e.g., tebuconazole). Key endpoints include liver hypertrophy and thyroid effects in rats. Omit in vivo data initially to validate predictive models, then integrate mechanistic data (e.g., CYP450 inhibition) to reduce uncertainty .

Advanced Research Question: How do regulatory MRL adjustments for this compound impact residue management in crops?

Answer:
EFSA’s MRL revisions (e.g., grapes: 0.5 → 0.07 mg/kg) require residue decline studies to establish preharvest intervals (PHIs). Use field trials simulating worst-case application rates (0.097 lbs a.i./acre on sugar beets) and analyze degradation kinetics. Compliance requires harmonizing OECD rounding practices and updating enforcement methods (e.g., LC-MS/MS) .

Basic Research Question: What environmental fate data are critical for this compound risk assessment?

Answer:
Key parameters include soil half-life (DT₅₀ = 60–120 days), Koc (332–870 mL/g), and groundwater ubiquity score (GUS = 2.1–2.8). Prioritize aerobic soil metabolism studies and column leaching experiments to assess mobility. Field data show no detections in groundwater (2,000+ samples), suggesting low leaching potential under typical use .

Advanced Research Question: How should ecological incidents involving this compound be analyzed for causal certainty?

Answer:
Incident reports (e.g., blemished grapes, bee mortality) require a tiered causality assessment:

Tier I: Verify application compliance (rate, timing) and co-formulants.

Tier II: Conduct species-specific toxicity tests (e.g., honeybee LD₅₀ = 2.1 μg/bee).

Tier III: Field biomonitoring with sentinel species.
The 2016 grape incident was deemed “possible” due to temporal correlation, but co-exposure to other pesticides complicates attribution .

Advanced Research Question: How do benefits of this compound use balance against chronic ecological risks?

Answer:
While this compound prevents yield losses (e.g., 15–20% in strawberries), chronic risks to mammals/birds (e.g., NOAEC = 5 mg/kg diet) necessitate mitigation. Researchers should model population-level impacts using EPA’s T-HERPS tool and explore integrated pest management (IPM) strategies to reduce application frequency (currently 1–2 annual sprays) .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDARGUHUSPFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034956
Record name Tetraconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Decomposes at 240 °C without boiling
Record name TETRACONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Readily soluble in 1,2-dichloroethane, acetone, and methanol, In water, 150 mg/L at 20 °C
Record name TETRACONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.432 at 20 °C
Record name TETRACONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.35X10-6 mm Hg at 20 °C
Record name TETRACONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless, viscous liquid

CAS No.

112281-77-3
Record name Tetraconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112281-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112281773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-) 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazole-1-yl)propyl-1,1,2,2-tetrafluoroethylether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propyl-1,1,2,2-tetrafluoroethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FGY868T0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TETRACONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Pour point 6 °C
Record name TETRACONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraconazole
Reactant of Route 2
Tetraconazole
Reactant of Route 3
Tetraconazole
Reactant of Route 4
Tetraconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.